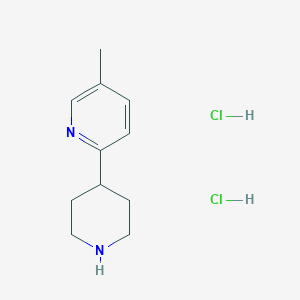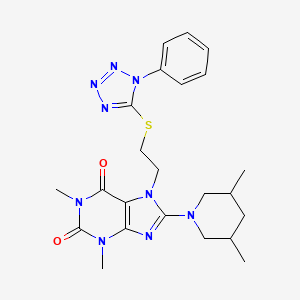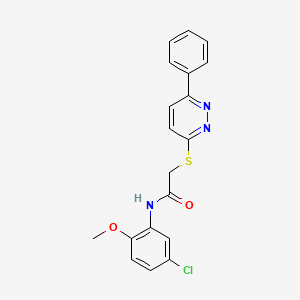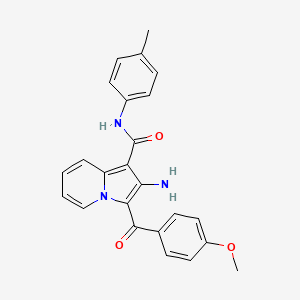
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules featuring pyrimidinyl and pyrazolyl groups linked to a sulfonamide moiety. These elements suggest its relevance in the synthesis of heterocyclic compounds, which are of considerable interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multistep reactions, starting with the formation of pyrazole and pyrimidine derivatives. For instance, the synthesis of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate involves intramolecular and intermolecular N-H...O hydrogen bonds, highlighting the complexity of such molecules (Wu et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals intricate hydrogen bonding patterns that significantly influence the molecule's geometry and stability. For example, the crystal structure of ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate dimethyl sulfoxide hemisolvate shows the impact of hydrogen bonding on the molecular conformation (Abu Thaher et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide moieties often lead to the formation of novel heterocyclic compounds with varied biological activities. A study on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety underscores the chemical versatility and potential utility of these compounds (Azab et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design and material science. While specific details on the compound are not available, related studies provide valuable insights into the physical characteristics of similar molecules.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the potential applications of these compounds. For instance, the synthesis and SAR of 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines as potent serotonin 5-HT6 receptor antagonists illustrate the chemical properties' role in determining biological activity (Ivachtchenko et al., 2011).
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored for their potential use as antibacterial agents. For instance, Azab, Youssef, and El‐Bordany (2013) described the synthesis of new compounds with high antibacterial activity by reacting a precursor with a variety of active methylene compounds, leading to the production of pyran, pyridine, and pyridazine derivatives, among others (Azab, Youssef, & El‐Bordany, 2013).
Inhibitory and Antimicrobial Potentials
The antimicrobial and anticancer potentials of sulfonamide-based hybrid compounds have been a significant area of research. Ghomashi et al. (2022) reviewed the scientific reports on the synthesis and biological activity of two-component sulfonamide hybrids, highlighting their diverse pharmacological activities, including antibacterial and antitumor effects (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Synthesis for Insecticidal and Antimicrobial Evaluation
The synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential have also been studied. Deohate and Palaspagar (2020) synthesized compounds evaluated against Pseudococcidae insects and selected microorganisms, showcasing the relation between structure and biological activity (Deohate & Palaspagar, 2020).
Anticancer and Radiosensitizing Evaluation
Novel sulfonamide derivatives have been synthesized and evaluated for their in-vitro anticancer activity and ability to enhance cell-killing effects of γ-radiation. Ghorab et al. (2015) found several compounds with higher activity than doxorubicin, showcasing their potential as anticancer and radiosensitizing agents (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Environmental Degradation Studies
Studies on the degradation of sulfonamide herbicides, influenced by abiotic factors like pH, temperature, and sunlight, have also been conducted to understand the stability and environmental impact of these compounds. Saha and Kulshrestha (2002) investigated the stability and photodegradation pathways of sulfosulfuron, highlighting the environmental behavior of such compounds (Saha & Kulshrestha, 2002).
Mécanisme D'action
Target of Action
Compounds with a pyrazole core, such as this one, are known for their diverse pharmacological effects . They are often used in agriculture as insecticides, fungicides, and herbicides .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For example, some pyrazole derivatives have been found to inhibit enzymes or interact with receptors, leading to a variety of biological effects .
Biochemical Pathways
Again, the specific pathways affected would depend on the compound’s targets. Pyrazole derivatives have been found to affect a wide range of biochemical pathways, from inflammation and oxidative stress to neurotransmission .
Result of Action
The result of the compound’s action would depend on its targets and mode of action. Some pyrazole derivatives have been found to have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Propriétés
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-15-12-16(2)29(28-15)22-13-21(25-14-26-22)24-10-11-27-32(30,31)20-9-7-18-5-3-4-17-6-8-19(20)23(17)18/h3-5,7,9,12-14,27H,6,8,10-11H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIZKEQEOHQJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-(2-phenoxyacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2493306.png)
![8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2493307.png)

![N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2493309.png)





![4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2493319.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2493320.png)
![2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2493321.png)

![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide](/img/structure/B2493327.png)